

An In-depth Technical Guide on Dasatinib

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Compound of Interest

Compound Name: *D-Name*

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Introduction

Dasatinib is a potent, orally administered small-molecule inhibitor of multiple tyrosine kinases. [1][2] It is a second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of certain cancers, particularly chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). [3][4][5] This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for dasatinib.

Chemical Structure and Physicochemical Properties

Dasatinib is a synthetic compound with the chemical name N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide. [2]

Chemical Structure:

 Chemical structure of dasatinib.

Image Credit: Wikimedia Commons

The physicochemical properties of dasatinib are summarized in the table below. It is classified as a Biopharmaceutical Classification System (BCS) Class II compound, characterized by low aqueous solubility and high permeability. [6] The dissolution of dasatinib can be a rate-limiting step for its absorption. [6]

Table 1: Physicochemical Properties of Dasatinib

Property	Value	Reference(s)
Molecular Formula	C22H26ClN7O2S	[7][8]
Molecular Weight	488.01 g/mol	[8]
CAS Number	302962-49-8	[8]
Appearance	White to off-white powder	[9]
Melting Point	~285 °C	[6]
Solubility	Insoluble in water, soluble in DMSO	[6][9]
BCS Class	Class II	[6]

Mechanism of Action and Signaling Pathways

Dasatinib functions as a multi-targeted tyrosine kinase inhibitor.[1] Its primary mechanism of action involves the inhibition of the BCR-ABL kinase, an abnormal fusion protein that drives the proliferation of cancer cells in CML and some cases of ALL.[10] Dasatinib binds to the ATP-binding site of the BCR-ABL kinase, preventing the phosphorylation of downstream substrates and thereby disrupting the signaling pathways that promote cancer cell growth and survival.[10] This ultimately leads to apoptosis (programmed cell death) of the malignant cells.[10]

A key feature of dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against many imatinib-resistant mutations.[10]

Beyond BCR-ABL, dasatinib also potently inhibits other families of tyrosine kinases, including:

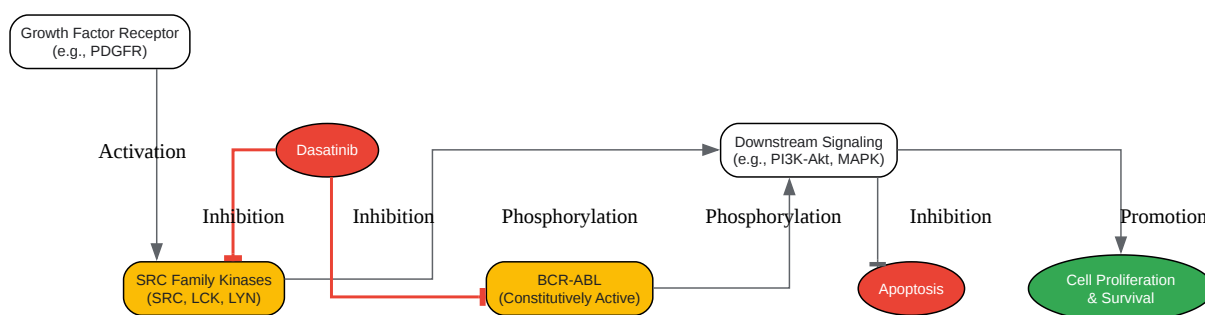
- Src Family Kinases (SFKs): Including Src, Lck, and Lyn, which are involved in cell growth, differentiation, and survival.[1][11][12]
- c-KIT[4][10]
- Ephrin (EPH) receptors[10]

- Platelet-derived growth factor receptor (PDGFR) β [4][10]

The inhibition of these additional kinases contributes to the broad therapeutic activity of dasatinib.[10]

Signaling Pathway Diagram

The following diagram illustrates the primary signaling pathway inhibited by dasatinib.



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Caption: Dasatinib inhibits BCR-ABL and SRC family kinases, blocking downstream signaling.

Quantitative Data

The efficacy and safety of dasatinib have been evaluated in numerous clinical trials.[13][14] The tables below summarize key quantitative data from these studies.

Table 2: Kinase Inhibition Profile of Dasatinib

Kinase Target	IC50 (nM)	Reference(s)
BCR-ABL	<1	[15]
SRC	0.5	[15]
LCK	1.1	[15]
c-KIT	12	[15]
PDGFR β	28	[15]

IC50 values represent the concentration of dasatinib required to inhibit 50% of the kinase activity in vitro and can vary depending on the assay conditions.

Table 3: Clinical Efficacy of Dasatinib in Newly Diagnosed Chronic Phase CML (DASISION Study - 5-Year Follow-up)

Response Metric	Dasatinib (100 mg once daily)	Imatinib (400 mg once daily)	Reference(s)
Complete Cytogenetic Response (CCyR)	76%	66%	[16]
Major Molecular Response (MMR)	76%	64%	[16]
Progression-Free Survival (PFS)	85%	86%	[16]
Overall Survival (OS)	91%	90%	[16]

Table 4: Common Adverse Reactions ($\geq 15\%$) in Patients with Newly Diagnosed Chronic Phase CML

Adverse Reaction	Percentage of Patients	Reference(s)
Myelosuppression	Varies by grade	[17]
Fluid Retention	Varies by type	[17]
Diarrhea	≥15%	[17]
Headache	≥15%	[17]
Musculoskeletal Pain	≥15%	[17]
Rash	≥15%	[17]
Nausea	≥15%	[17]

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of dasatinib against a specific kinase.

Methodology:

- Recombinant kinase, a suitable substrate (e.g., a peptide with a tyrosine residue), and ATP are combined in a reaction buffer.
- Dasatinib is added to the reaction mixture at various concentrations.
- The kinase reaction is initiated and allowed to proceed for a defined period at a specific temperature.
- The extent of substrate phosphorylation is measured. This can be done using various methods, such as radioisotope incorporation (³²P-ATP) or antibody-based detection (e.g., ELISA).
- The percentage of kinase inhibition is calculated for each dasatinib concentration relative to a control without the inhibitor.

- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the dasatinib concentration and fitting the data to a sigmoidal dose-response curve.

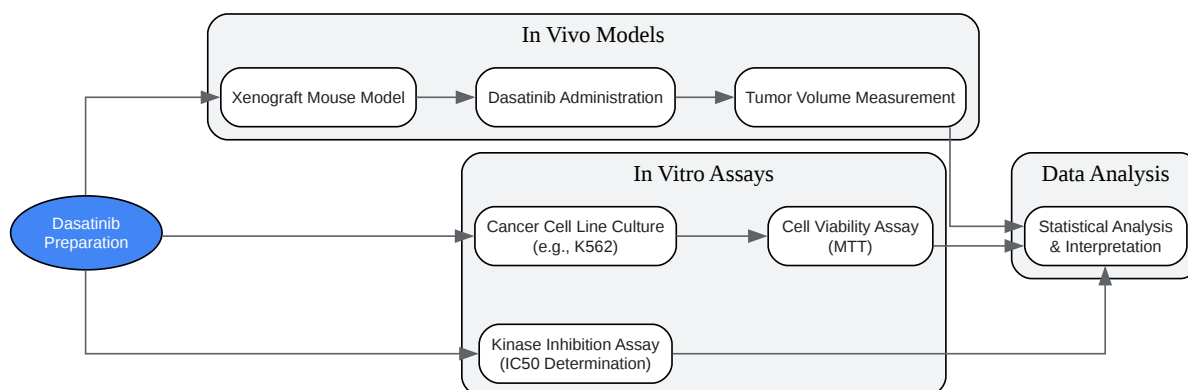
Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of dasatinib on cancer cell lines.

Methodology:

- Cancer cells (e.g., K562 for CML) are seeded in a 96-well plate and allowed to adhere overnight.
- Dasatinib is added to the wells at a range of concentrations. A vehicle control (e.g., DMSO) is also included.
- The cells are incubated with dasatinib for a specified period (e.g., 72 hours).
- After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
- Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
- The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a detergent).
- The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Experimental Workflow Diagram



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Caption: A typical experimental workflow for evaluating the efficacy of dasatinib.

Conclusion

Dasatinib is a well-characterized and highly effective multi-targeted tyrosine kinase inhibitor. Its potent inhibition of BCR-ABL and other key kinases has established it as a cornerstone in the treatment of CML and Ph+ ALL.[3][5] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important therapeutic agent. Further research continues to explore the full potential of dasatinib in various oncological and non-oncological indications.[4][18]

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